molecular formula C15H17NO B7309424 1-Benzyl-3-propan-2-ylpyridin-4-one

1-Benzyl-3-propan-2-ylpyridin-4-one

Cat. No.: B7309424
M. Wt: 227.30 g/mol
InChI Key: HOGWZSNECXODFH-UHFFFAOYSA-N
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Description

1-Benzyl-3-propan-2-ylpyridin-4-one is a pyridinone derivative characterized by a benzyl group at the 1-position and an isopropyl group (propan-2-yl) at the 3-position of the pyridin-4-one ring.

Properties

IUPAC Name

1-benzyl-3-propan-2-ylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(2)14-11-16(9-8-15(14)17)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGWZSNECXODFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C=CC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Methodological Insights

Structural Analysis via SHELX
Molecular Docking Predictions

AutoDock Vina’s scoring function predicts binding affinities based on ligand-receptor complementarity. For this compound:

  • Hydrophobic pockets : The isopropyl and benzyl groups may enhance binding to targets like kinases or GPCRs.
  • Docking efficiency : AutoDock Vina’s multithreading capability allows rapid screening of such analogs against large receptor libraries .

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